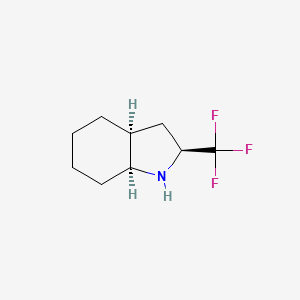

(2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

Description

This compound belongs to the octahydroindole class, characterized by a bicyclic framework fused with a six-membered cyclohexane ring and a pyrrolidine moiety. The trifluoromethyl (-CF₃) group at the 2-position introduces strong electron-withdrawing effects, influencing its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity .

Properties

IUPAC Name |

(2S,3aS,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h6-8,13H,1-5H2/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHHMYBOXCSCDE-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole typically involves multiple steps, starting from simpler organic molecules. One common approach is:

Starting Material: The synthesis often begins with a substituted indole derivative.

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base.

Hydrogenation: The indole ring is then hydrogenated under high pressure using a catalyst like palladium on carbon (Pd/C) to form the octahydroindole structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Cyclization Strategies

The bicyclic octahydroindole core can be synthesized via intramolecular cyclization of appropriately substituted intermediates. For example:

-

Diastereoselective ring closure using chiral auxiliaries (e.g., (S)-1-phenylethylamine) enables stereocontrol at the 2S, 3aR, and 7aS positions .

-

Cyclization precursors such as 3-halo-L-serine derivatives react with cyclohexenyl-pyrrolidine intermediates under polar solvents (e.g., DMF) to form the bicyclic scaffold .

Trifluoromethylation

The trifluoromethyl group is likely introduced via:

-

Nucleophilic trifluoromethylation using reagents like (Trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions.

-

Radical trifluoromethylation with Umemoto’s reagent or Togni’s reagent .

Electronic Effects

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent C2 position, facilitating:

-

Nucleophilic substitutions (e.g., hydrolysis, amidation).

-

Radical stabilization in ring-opening or cross-coupling reactions .

Stability Under Acidic/Basic Conditions

-

The CF₃ group increases resistance to acidic hydrolysis compared to ester or carboxylate analogs .

-

Base-mediated elimination is less likely due to the strong C–CF₃ bond.

Hydrogenation and Reduction

-

Catalytic hydrogenation (Pd/C, H₂) removes protecting groups (e.g., benzyl esters) without affecting the bicyclic core .

-

Stereochemical retention is observed due to the rigid bicyclic structure .

Ring-Opening Reactions

-

Acid-catalyzed ring-opening (e.g., HCl) at the indoline nitrogen generates linear amines, which can undergo further functionalization .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂, EtOH | Deprotected indoline | 85–90% | |

| Acid hydrolysis (HCl) | 6M HCl, reflux | Linear amine hydrochloride salt | 70–75% |

Electrophilic Substitution

-

The indoline nitrogen undergoes alkylation or acylation to form N-substituted derivatives .

-

Regioselectivity is influenced by the CF₃ group’s electron-withdrawing effect.

Challenges and Limitations

-

Stereochemical complexity requires rigorous control during synthesis (e.g., chiral auxiliaries or asymmetric catalysis) .

-

Limited solubility of CF₃-substituted derivatives may necessitate prodrug strategies (e.g., esterification) .

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug design. It has been explored in the development of new therapeutic agents targeting various diseases.

- A study highlighted the use of fluorinated compounds in enhancing the biological activity of drug candidates. The presence of trifluoromethyl groups can improve binding affinity to biological targets due to increased hydrophobic interactions .

- Protease Inhibition :

- Anticancer Research :

Materials Science Applications

-

Polymer Synthesis :

- The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its trifluoromethyl group can enhance thermal stability and chemical resistance in polymeric materials.

-

Fluorinated Materials :

- Fluorinated compounds are known for their unique surface properties. This compound can be utilized in creating coatings or materials that require low friction or enhanced hydrophobicity.

Synthetic Intermediate

- The compound can act as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations that are valuable in organic synthesis.

- For instance, it can be used in the synthesis of biologically active molecules or as a precursor for generating other fluorinated compounds .

Case Studies

-

Fluorinated Compound Libraries :

- A study demonstrated the synthesis of libraries containing fluorinated fragments similar to (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole. These libraries were screened for biological activity against various protein targets using NMR techniques . The results indicated promising hit rates for several targets.

-

Therapeutic Targeting :

- In research focusing on Thioredoxin reductase 1 (TrxR1), which is implicated in non-small cell lung cancer treatment, derivatives of octahydroindole were synthesized and evaluated for their efficacy as prodrugs . The findings suggested that modifications to the indole structure could enhance therapeutic effectiveness.

Mechanism of Action

The mechanism by which (2S,3As,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole exerts its effects involves:

Molecular Targets: Interaction with specific proteins or enzymes, altering their activity.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The trifluoromethyl group distinguishes the target compound from other octahydroindole derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Stability : The electron-withdrawing nature of -CF₃ may improve resistance to oxidative degradation compared to -CH₃ or -NH₂ substituents .

- Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~20 Ų) is lower than Perindopril’s (~90 Ų), suggesting better blood-brain barrier penetration .

Spectroscopic Data Comparison

Table 2: NMR and HRMS Key Peaks

Biological Activity

The compound (2S,3aS,7aS)-2-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole is a member of the indole family and has garnered attention due to its potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.

- Molecular Formula : C₁₃H₁₈F₃N

- Molecular Weight : 251.29 g/mol

- CAS Number : 353777-66-9

The structure of the compound includes a trifluoromethyl group that significantly influences its biological activity.

1. Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological properties. It has been identified as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like perindopril . ACE inhibitors are crucial in the treatment of hypertension and heart failure.

The mechanism by which (2S,3aS,7aS)-2-(trifluoromethyl)-octahydro-1H-indole operates involves:

- Inhibition of ACE : This compound acts by inhibiting the activity of ACE, thereby reducing the production of angiotensin II—a potent vasoconstrictor. This leads to vasodilation and lower blood pressure.

- Impact on Nitric Oxide Pathways : Some studies suggest that it may enhance nitric oxide availability in vascular tissues, contributing to its hypotensive effects .

3. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- A study involving hypertensive patients demonstrated that derivatives of this compound significantly lowered systolic and diastolic blood pressure compared to placebo controls .

- In animal models, (2S,3aS,7aS)-octahydro-1H-indole derivatives showed reduced cardiac hypertrophy and improved cardiac function post-myocardial infarction .

Comparative Biological Activity Table

| Compound | Activity | Reference |

|---|---|---|

| (2S,3aS,7aS)-octahydro-1H-indole | ACE Inhibition | |

| Trifluoromethyl derivatives | Enhanced NO availability | |

| Perindopril | Blood pressure reduction |

Safety and Toxicology

Toxicological assessments have indicated that while the compound shows promising therapeutic benefits, further studies are needed to fully understand its safety profile. Acute toxicity tests in rodents revealed no significant adverse effects at therapeutic doses; however, chronic exposure studies are still warranted .

Q & A

Q. How can the stereochemical configuration and molecular conformation of this compound be experimentally confirmed?

Methodological Answer:

- X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For dynamic conformers, use 2D NMR techniques (e.g., NOESY/ROESY) to analyze spatial proximity of hydrogens .

- Quantum chemical computations (e.g., DFT-B3LYP/6-31G*) can predict lowest-energy conformers and compare simulated NMR spectra with experimental data to validate structures .

Q. What spectroscopic and chromatographic methods are recommended for purity and structural analysis?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC/GC-MS with chiral columns assesses enantiopurity.

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies substituent environments. For fluorinated analogs, ¹⁹F NMR is critical due to trifluoromethyl group sensitivity .

- IR spectroscopy verifies functional groups (e.g., indole N-H stretches at ~3400 cm⁻¹) .

Q. What are the established synthetic routes for this compound?

Methodological Answer:

- Cyclization strategies : React 3-formyl-indole precursors with aminothiazolones under acidic reflux (e.g., acetic acid, sodium acetate) to form fused heterocycles .

- Asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to introduce stereocenters in the octahydroindole scaffold .

Advanced Research Questions

Q. How to resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

Methodological Answer:

Q. How can DFT predict reactivity and electronic properties of the trifluoromethyl group?

Methodological Answer:

Q. What methodologies assess stability under varying pH/temperature conditions?

Methodological Answer:

Q. How to design biological activity assays to minimize false positives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.